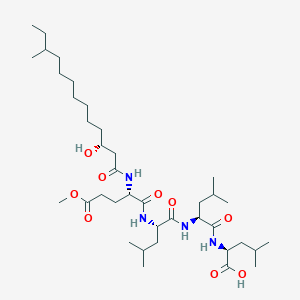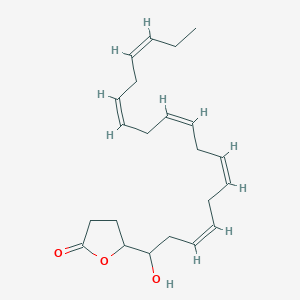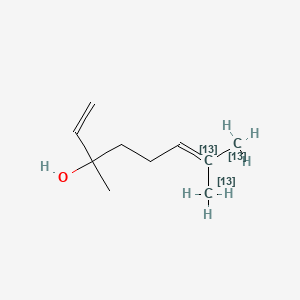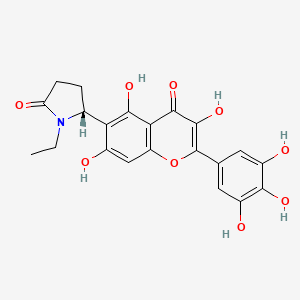![molecular formula C49H42O10 B15138633 (1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one” is a highly complex organic molecule. Its structure features multiple rings, methoxy groups, and phenyl groups, indicating a potentially significant role in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the octacyclic framework.
Functional group modifications: Introduction of hydroxy, methoxy, and phenyl groups through reactions such as Friedel-Crafts alkylation, hydroxylation, and methylation.
Purification: Techniques like chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production would require optimization of the synthetic route for scalability, including:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Reaction conditions: Optimization of temperature, pressure, and solvent systems.
Automation: Implementation of automated systems for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Methoxy and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but could include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: Used as a building block for more complex organic compounds.
Catalysis: Potential role as a catalyst or catalyst precursor in organic reactions.
Biology
Biological activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material science:
Mecanismo De Acción
The mechanism of action would depend on its specific interactions with molecular targets. For example:
Enzyme inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor binding: Interaction with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one analogs: Compounds with similar structures but different functional groups.
Polycyclic aromatic hydrocarbons: Compounds with multiple aromatic rings, similar in complexity.
Uniqueness
The unique combination of hydroxy, methoxy, and phenyl groups, along with the octacyclic structure, distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C49H42O10 |
|---|---|
Peso molecular |
790.8 g/mol |
Nombre IUPAC |
(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one |
InChI |
InChI=1S/C49H42O10/c1-52-31-24-35(54-3)40-36(25-31)57-48(51,28-16-10-6-11-17-28)46-42(40)44-43-41-37(26-34(53-2)32-20-21-33(56-45(32)41)27-14-8-5-9-15-27)58-49(44,29-18-12-7-13-19-29)59-39-23-30(50)22-38(55-4)47(39,43)46/h5-19,22-26,33,42-44,46,51H,20-21H2,1-4H3/t33-,42+,43+,44+,46+,47?,48+,49+/m0/s1 |
Clave InChI |
GTIJLHBGBBKQIA-AZQVPUFESA-N |
SMILES isomérico |
COC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C7C(=C(C=C6O[C@@]4(OC8=CC(=O)C=C(C58[C@@H]3[C@](O2)(C9=CC=CC=C9)O)OC)C2=CC=CC=C2)OC)CC[C@H](O7)C2=CC=CC=C2)C(=C1)OC |
SMILES canónico |
COC1=CC2=C(C3C4C5C6=C7C(=C(C=C6OC4(OC8=CC(=O)C=C(C58C3C(O2)(C9=CC=CC=C9)O)OC)C2=CC=CC=C2)OC)CCC(O7)C2=CC=CC=C2)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)


![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)




